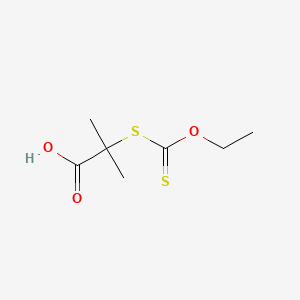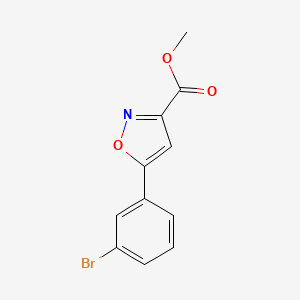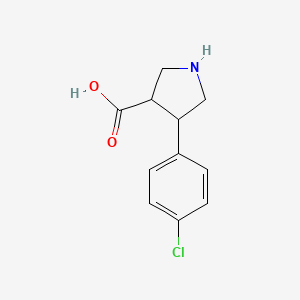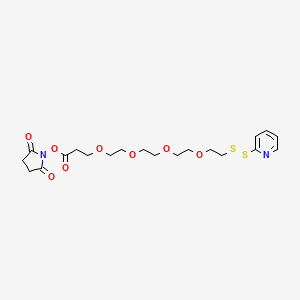![molecular formula C12H11F2NO4 B1425249 3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1235439-12-9](/img/structure/B1425249.png)
3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid
Overview
Description
“3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic Acid” is a chemical compound with the molecular formula C12H11F2NO4 . It has a molecular weight of 271.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F2NO4/c13-7-1-2-8(9(14)5-7)10(16)6-15-11(17)3-4-12(18)19/h1-2,5H,3-4,6H2,(H,15,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.383±0.06 g/cm3 and a predicted boiling point of 539.5±50.0 °C . The physical form of the compound is a solid .Scientific Research Applications
Propionic Acid Recovery and Applications
Propionic acid is widely used in the chemical, pharmaceutical, food, and other industries. A study investigates the recovery of propionic acid from aqueous solutions using reactive extraction techniques, emphasizing the compound's significance in industrial applications (Keshav, Chand, & Wasewar, 2009).
Luminescent Complexes for Biological Studies
Luminescent complexes derived from carboxylic acid ligands, including those similar in structure to "3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid," have been synthesized for potential use in biological studies. These complexes, due to their luminescent properties, are explored for their antibacterial and antifungal potentials, showcasing the compound's application in microbiological research (Kanwal et al., 2020).
Novel Cross-linked Polyimide Membranes
Research into novel carboxyl-containing polyimides for use in ethanol dehydration via pervaporation demonstrates the compound's utility in creating advanced materials for industrial separations. These membranes exhibit superior pervaporation performance, underscoring the importance of carboxylic acid derivatives in material science and engineering (Xu & Wang, 2015).
Chemosensors for Metal Ion Detection
A study on fluorescence turn-on chemosensors for the selective and sensitive detection of Al(3+) ions in living cells employs a similar structural approach to "3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid." The research highlights the potential of such compounds in developing new tools for biological and chemical sensing, particularly in complex biosystems (Gui et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
4-[[2-(2,4-difluorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO4/c13-7-1-2-8(9(14)5-7)10(16)6-15-11(17)3-4-12(18)19/h1-2,5H,3-4,6H2,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOFUBQPOMQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)

![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)

![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)